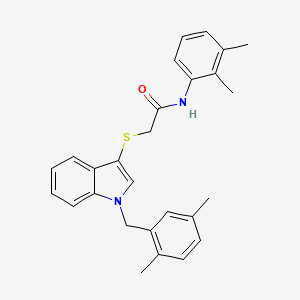
2-((1-(2,5-diméthylbenzyl)-1H-indol-3-yl)thio)-N-(2,3-diméthylphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H28N2OS and its molecular weight is 428.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et propriétés chimiques
Cette section présente une vue d'ensemble de la synthèse du composé, de sa structure chimique et de ses propriétés clés.
Synthèse: Le composé peut être synthétisé par une série de réactions chimiques impliquant des matières premières appropriées. Les voies de synthèse détaillées impliqueraient l'utilisation de réactifs, de catalyseurs et de conditions réactionnelles. Les chercheurs intéressés par ce composé peuvent explorer les sources de littérature pour des méthodes de synthèse spécifiques.
Structure chimique: Le nom systématique du composé est 2-chloro-1-méthyl-4-nitrobenzène . Sa formule moléculaire est C15H16ClN3O2, et il présente un cycle indole, un groupe thioacétamide et deux substituants méthyles sur le cycle phényle.
Propriétés clés:Produits agrochimiques
Les motifs structuraux du composé peuvent inspirer de nouveaux produits agrochimiques.
Développement de pesticides: Les chercheurs peuvent explorer son potentiel comme pesticide ou herbicide. Sa toxicité sélective pourrait être avantageuse.
Régulateurs de croissance des plantes: Le cycle indole du composé ressemble aux hormones végétales naturelles. Il pourrait influencer la croissance et le développement des plantes.
En résumé, « 2-((1-(2,5-diméthylbenzyl)-1H-indol-3-yl)thio)-N-(2,3-diméthylphényl)acétamide » promet des applications dans des domaines divers, de la découverte de médicaments à la science environnementale. Les chercheurs devraient continuer à étudier ses propriétés et ses applications pour libérer tout son potentiel.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-18-12-13-20(3)22(14-18)15-29-16-26(23-9-5-6-11-25(23)29)31-17-27(30)28-24-10-7-8-19(2)21(24)4/h5-14,16H,15,17H2,1-4H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYWLPUKOAGOJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

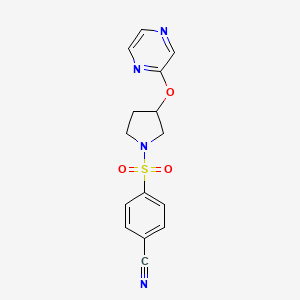
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)
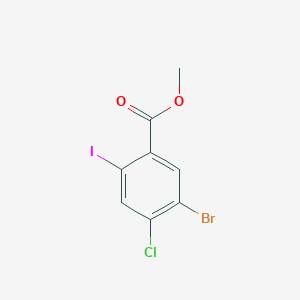
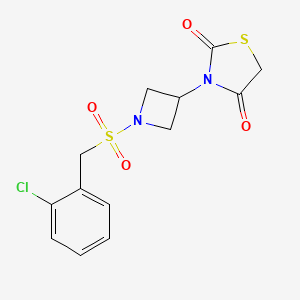
![(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2404684.png)


![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)
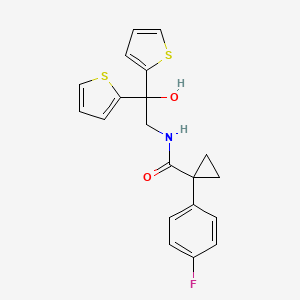

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)
